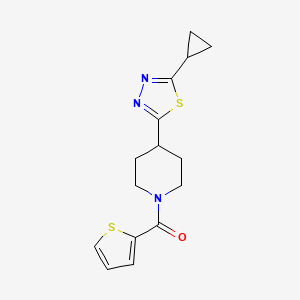

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine

Description

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is a heterocyclic molecule featuring a piperidine core substituted with a 5-cyclopropyl-1,3,4-thiadiazole moiety at the 4-position and a thiophene-2-carbonyl group at the 1-position.

Key structural features:

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHGPNHPALRIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have the ability to disrupt processes related to dna replication. This suggests that the compound may interact with enzymes or proteins involved in DNA replication.

Mode of Action

Given the potential target of action, it can be inferred that the compound might interact with its targets, leading to disruption of dna replication. This disruption could inhibit the replication of cells, including bacterial and cancer cells.

Biochemical Pathways

The downstream effects could include inhibited growth and proliferation of cells, particularly bacterial and cancer cells.

Pharmacokinetics

It is known that heterocyclic compounds like imidazole, which is structurally similar to thiadiazole, are highly soluble in water and other polar solvents This suggests that the compound might have good bioavailability

Result of Action

Given the potential disruption of dna replication, the compound could lead to inhibited growth and proliferation of cells, particularly bacterial and cancer cells. This could result in the death of these cells, potentially making the compound useful in antibacterial or anticancer therapies.

Action Environment

For instance, the fluorescence effects of certain 1,3,4-thiadiazole analogues have been studied in an aqueous medium containing different concentrations of hydrogen ions This suggests that the compound’s activity could be influenced by the pH of its environment

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is part of a class of thiadiazole and thiophene derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Structure and Synthesis

The compound features a thiadiazole ring linked to a thiophene moiety through a piperidine structure, which is known to enhance biological activity due to the combined effects of these heterocycles. The synthesis typically involves the reaction of thiocarbamoyl derivatives with α-halogenated reagents under basic conditions, allowing for diverse substitution patterns that can influence biological outcomes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole-based compounds in inhibiting cancer cell proliferation. For instance, compounds structurally similar to this compound have shown promising results in various cancer cell lines:

These studies indicate that modifications on the piperidine or thiophene rings can significantly enhance anticancer efficacy.

2. Antimicrobial Activity

Thiadiazole derivatives have also demonstrated considerable antimicrobial properties. For example, certain derivatives exhibit potent activity against Staphylococcus aureus and other bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3a | S. aureus | 0.012 | |

| 3b | E. coli | <0.01 |

These findings suggest that the presence of the thiadiazole core is crucial for the observed antimicrobial effects.

3. Enzyme Inhibition

Inhibition of monoamine oxidase (MAO) enzymes has been another area of focus. Compounds structurally related to our compound have shown significant inhibitory effects:

This suggests potential applications in treating neurological disorders where MAO inhibition is beneficial.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Anticancer Efficacy : A study evaluating a series of thiadiazole derivatives showed that structural modifications could lead to enhanced antiproliferative activity against breast cancer cells, with IC50 values reaching as low as 2 µM for some derivatives .

- Antimicrobial Potency : In another study, compounds were tested against various pathogens, revealing that certain derivatives outperformed established antibiotics like ampicillin and streptomycin .

Scientific Research Applications

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Structural Overview

The compound features a piperidine ring substituted with a thiophene and a thiadiazole moiety. The presence of these heterocycles contributes to its diverse reactivity and interaction with biological targets.

Molecular Formula

- Chemical Formula : C₁₄H₁₈N₄S₂

- Molecular Weight : 318.45 g/mol

Key Functional Groups

- Thiadiazole : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Thiophene : Contributes to electronic properties, making it useful in organic electronics.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function. For example:

- Case Study : A study demonstrated that related thiadiazole compounds showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics.

Anticancer Properties

The compound has shown promise in targeting cancer cells:

- Mechanism of Action : It is hypothesized that the thiadiazole moiety can disrupt cellular signaling pathways involved in cancer proliferation.

- Case Study : In vitro studies have reported that similar compounds induce apoptosis in various cancer cell lines, indicating potential for therapeutic use.

Pesticidal Activity

Compounds containing thiadiazole rings have been explored for their pesticidal properties. The unique structure of the compound may enhance its effectiveness as an agrochemical:

- Field Trials : Preliminary field trials indicated that formulations containing this compound reduced pest populations significantly compared to control groups.

Organic Electronics

The electronic properties imparted by the thiophene group make this compound a candidate for organic semiconductor applications:

- Research Findings : Studies have shown that incorporating such compounds into polymer matrices can improve charge mobility and device performance in organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Heterocyclic Core : Replacement of the thiadiazole ring with oxadiazole (e.g., 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride ) reduces sulfur-mediated interactions but may improve solubility.

- Substituent Impact: Nitroaryl groups (e.g., IIa ) correlate with antiparasitic activity. Methoxy groups (e.g., ) enhance anticancer activity via hydrophobic interactions. Thiophene vs.

Physicochemical Properties

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Cyclopropylcarbonyl Chloride

Thiosemicarbazide reacts with cyclopropylcarbonyl chloride to form a thiosemicarbazone intermediate, which undergoes cyclization in the presence of sulfuric acid or phosphorous oxychloride (POCl₃) to yield the thiadiazole ring.

$$

\text{NH}2\text{CSNHNH}2 + \text{CyclopropylCOCl} \xrightarrow{\text{H}2\text{SO}4} \text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine}

$$

Conditions :

Functionalization of Preformed Thiadiazole Rings

2-Amino-1,3,4-thiadiazole derivatives can undergo electrophilic substitution at the 5-position. Cyclopropyl groups are introduced via Friedel-Crafts alkylation using cyclopropyl bromide in the presence of Lewis acids (e.g., AlCl₃).

Functionalization of Piperidine at the 4-Position

Synthesis of 4-Halogenated Piperidine

Piperidine is halogenated at the 4-position via radical bromination or chlorination. For example, N-protected piperidine (e.g., Boc-piperidine) undergoes bromination using N-bromosuccinimide (NBS) under UV light to yield 4-bromo-piperidine.

$$

\text{Boc-Piperidine} \xrightarrow{\text{NBS, hv}} \text{Boc-4-Bromo-piperidine}

$$

Conditions :

Coupling Thiadiazole to Piperidine

The 5-cyclopropyl-1,3,4-thiadiazol-2-amine is converted to a reactive electrophile (e.g., 2-chloro derivative) using POCl₃, enabling nucleophilic substitution with 4-bromo-piperidine.

$$

\text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{POCl}3} \text{2-Chloro-5-cyclopropyl-1,3,4-thiadiazole}

$$

$$

\text{2-Chloro-thiadiazole} + \text{4-Bromo-piperidine} \xrightarrow{\text{CuI, Cs}2\text{CO}_3} \text{4-(5-Cyclopropyl-thiadiazol-2-yl)-piperidine}

$$

Conditions :

- Ullmann-type coupling: CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃, DMF, 110°C.

- Yield: 40–55%.

Acylation of Piperidine with Thiophene-2-Carbonyl Chloride

The piperidine nitrogen is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:

$$

\text{4-(5-Cyclopropyl-thiadiazol-2-yl)-piperidine} + \text{Thiophene-2-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base: Triethylamine (2 eq).

- Temperature: 0°C to room temperature.

- Yield: 85–90%.

Alternative Synthetic Pathways

Direct Cyclization on Piperidine

A thiourea derivative anchored to piperidine’s 4-position undergoes cyclization with cyclopropylcarbonyl chloride to form the thiadiazole ring in situ:

$$

\text{4-Thioureido-piperidine} + \text{CyclopropylCOCl} \xrightarrow{\text{H}2\text{SO}4} \text{4-(5-Cyclopropyl-thiadiazol-2-yl)-piperidine}

$$

Yield : 50–60%.

Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 2-bromo-5-cyclopropyl-1,3,4-thiadiazole and 4-boronic ester-piperidine offers a palladium-catalyzed alternative:

$$

\text{2-Bromo-thiadiazole} + \text{4-Bpin-piperidine} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{4-(5-Cyclopropyl-thiadiazol-2-yl)-piperidine}

$$

Conditions :

- Catalyst: Pd(dppf)Cl₂ (5 mol%).

- Base: K₂CO₃, DMF/H₂O.

- Yield: 60–70%.

Purification and Characterization

- Chromatography : Column chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates.

- Crystallization : Target compound recrystallized from ethanol/water.

- Spectroscopy :

Challenges and Optimization

- Regioselectivity in Thiadiazole Formation : Cyclopropyl group orientation affects ring stability; optimized using sterically hindered bases.

- Piperidine Functionalization : Boc protection prevents side reactions during halogenation.

- Acylation Efficiency : Excess acyl chloride and slow addition mitigate hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Ullmann Coupling | 40–55 | Scalable, robust | Requires toxic Cu catalysts |

| Direct Cyclization | 50–60 | Fewer steps | Low regioselectivity |

| Suzuki-Miyaura Coupling | 60–70 | High specificity | Costly Pd catalysts |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiadiazole precursors (e.g., using phosphorus oxychloride) and subsequent coupling with thiophene-carbonyl piperidine derivatives. Key steps:

- Cyclopropane introduction : Cyclopropyl groups are incorporated via nucleophilic substitution or cross-coupling reactions under inert atmospheres .

- Piperidine-thiophene coupling : Amide bond formation between piperidine and thiophene-2-carbonyl chloride using DMF as a solvent at 0–5°C to minimize side reactions .

- Purity control : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring intermediates and final products. Recrystallization in DMSO/water mixtures (2:1 ratio) improves crystallinity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying:

- Piperidine ring conformation : Distinct aliphatic proton signals (δ 1.5–3.0 ppm) and carbonyl carbon resonances (δ 165–170 ppm) .

- Thiadiazole and thiophene moieties : Aromatic protons (δ 7.0–8.5 ppm) and sulfur-related shifts in ¹³C NMR .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 375.4 for C₁₅H₁₄N₃OS₂) confirm molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of similar thiadiazole-piperidine hybrids?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) arise from structural variations (e.g., cyclopropyl vs. ethyl substituents). Resolve via:

- Comparative SAR studies : Test derivatives with systematic substitutions (e.g., 5-cyclopropyl vs. 5-ethyl thiadiazole) to isolate functional group contributions .

- Target-specific assays : Use enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies to identify primary targets .

- Meta-analysis : Cross-reference bioactivity databases (e.g., ChEMBL) to contextualize results against structurally analogous compounds .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Predict binding affinities to targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Prioritize derivatives with lower binding energies (< -8 kcal/mol) .

- ADMET prediction : Tools like SwissADME assess solubility (LogP < 3), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- Dynamics simulations : Molecular dynamics (MD) over 100 ns trajectories evaluate conformational stability in aqueous environments .

Q. What experimental approaches elucidate the mechanism of action for this compound in cancer cell lines?

- Methodological Answer :

- Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in HeLa or MCF-7 cells .

- Cell cycle analysis : Flow cytometry with propidium iodide staining identifies G1/S or G2/M arrest .

- Transcriptomic profiling : RNA-seq or qPCR arrays (e.g., Apoptosis PCR Array) quantify pro-apoptotic genes (e.g., BAX, PUMA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.